

Application Notes and Protocols for Bleximenib in Combination with Azacitidine

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Compound of Interest

Compound Name: *Bleximenib*

Cat. No.: *B12404535*

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Introduction

Bleximenib (JNJ-75276617) is a potent and selective oral inhibitor of the menin-KMT2A (MLL) protein-protein interaction, a critical dependency for leukemic cell growth in acute myeloid leukemia (AML) with KMT2A rearrangements or NPM1 mutations.[1] Azacitidine is a hypomethylating agent that inhibits DNA methyltransferase (DNMT), leading to the re-expression of silenced tumor suppressor genes and inducing apoptosis in cancer cells. Preclinical and clinical studies are exploring the synergistic anti-leukemic activity of combining **Bleximenib** with azacitidine. This document provides detailed application notes and protocols for investigating the synergistic effects of this drug combination in AML research.

Mechanism of Action and Rationale for Combination

Bleximenib disrupts the menin-KMT2A complex, which is essential for the transcription of oncogenic genes such as HOXA9 and MEIS1 in specific AML subtypes.[1] This disruption leads to the inhibition of leukemic cell proliferation and the induction of apoptosis. Azacitidine, a nucleoside analog, incorporates into DNA and RNA. At low doses, it inhibits DNMTs, causing DNA hypomethylation and reactivation of tumor suppressor genes. At higher doses, it exhibits direct cytotoxicity.

The combination of **Bleximenib** and azacitidine is hypothesized to exert synergistic effects through a dual mechanism: **Bleximenib** targets a specific oncogenic pathway, while azacitidine

induces broader epigenetic modifications and cytotoxicity. This multi-pronged attack may lead to enhanced cancer cell killing and overcome potential resistance mechanisms. Preclinical studies have demonstrated synergistic antiproliferative activity for **Bleximenib** in combination with azacitidine in KMT2A-altered AML models.

Data Presentation

In Vitro Synergy Data

The following tables represent expected outcomes from in vitro cell viability and synergy assays when treating AML cell lines (e.g., MOLM-13, MV4-11) with **Bleximenib** and azacitidine.

Table 1: Representative IC50 Values for **Bleximenib** and Azacitidine in AML Cell Lines.

Compound	MOLM-13 (KMT2A-rearranged) IC50	MV4-11 (KMT2A-rearranged) IC50
Bleximenib	10 - 50 nM	20 - 100 nM
Azacitidine	1 - 5 μ M	2 - 10 μ M

Note: These are representative values. Actual IC50 values should be determined experimentally.

Table 2: Representative Combination Index (CI) Values for **Bleximenib** and Azacitidine Combination.

Cell Line	Fa (Fraction Affected)	Combination Index (CI)	Synergy Interpretation
MOLM-13	0.50	< 1.0	Synergistic
MOLM-13	0.75	< 1.0	Synergistic
MOLM-13	0.90	< 1.0	Synergistic
MV4-11	0.50	< 1.0	Synergistic
MV4-11	0.75	< 1.0	Synergistic
MV4-11	0.90	< 1.0	Synergistic

Note: CI values < 1.0 indicate synergy, CI = 1.0 indicates an additive effect, and CI > 1.0 indicates antagonism. The Chou-Talalay method is commonly used for calculating CI values.

Clinical Trial Data

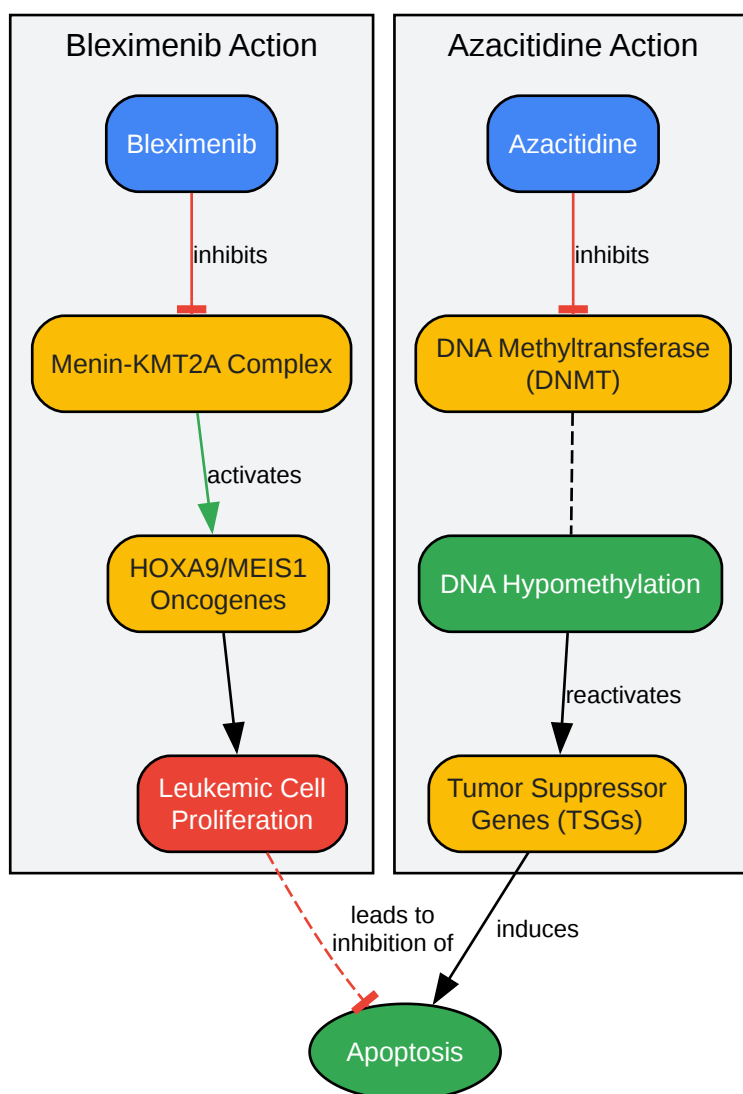
A Phase 1b clinical trial (NCT05453903) has investigated the combination of **Bleximenib** with venetoclax and azacitidine in patients with relapsed/refractory (R/R) and newly diagnosed (ND) AML. While this is a three-drug combination, the results demonstrate the promise of including **Bleximenib** in treatment regimens containing azacitidine.

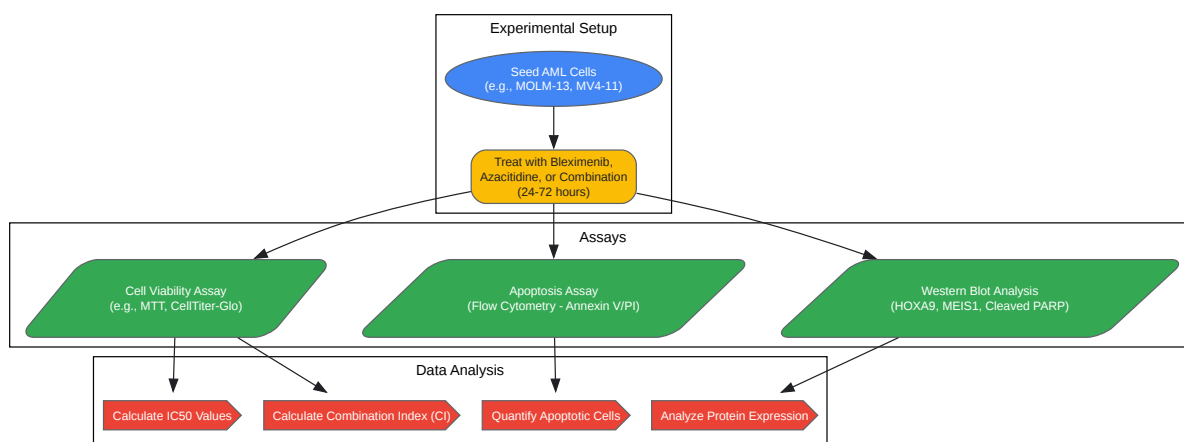
Table 3: Clinical Efficacy of **Bleximenib** in Combination with Venetoclax and Azacitidine in AML. [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Patient Population	Overall Response Rate (ORR)	Composite Complete Response (cCR) Rate
Relapsed/Refractory AML (at RP2D of 100 mg BID)	82%	59%
Newly Diagnosed, Intensive Chemo-Ineligible AML	90%	75%

Data from the NCT05453903 study as of June 2025. RP2D: Recommended Phase 2 Dose; BID: twice daily.

Signaling Pathway and Experimental Workflow Diagrams





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